Cas no 40053-98-3 (2-(chloromethyl)phenol)

2-(Chloromethyl)phenol is a versatile aromatic compound featuring both a hydroxyl group and a chloromethyl substituent on the benzene ring. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The reactive chloromethyl group enables facile alkylation or further functionalization, while the phenolic moiety allows for derivatization via etherification or esterification. Its stability under controlled conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. The compound is typically handled with care due to its reactivity, requiring appropriate storage and handling protocols to ensure safety and purity.
2-(chloromethyl)phenol structure
2-(chloromethyl)phenol structure
Product Name:2-(chloromethyl)phenol
CAS No:40053-98-3
MF:C7H7ClO
MW:142.582881212234
MDL:MFCD06136694
CID:335253
PubChem ID:35682
Update Time:2025-05-19

2-(chloromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(chloromethyl)-
    • 2-Hydroxy benzyl chloride
    • O-HYDROXYBENZYL CHLORIDE
    • 2-(chloromethyl)phenol
    • 40053-98-3
    • NS00120236
    • 1321-10-4
    • SCHEMBL1234540
    • Phenol, 2-(chloromethyl)-
    • EN300-1967059
    • Q26841246
    • DTXSID70927533
    • EINECS 215-309-8
    • o-Hydroxybenzylchloride
    • AKOS006294222
    • MDL: MFCD06136694
    • Inchi: 1S/C7H7ClO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
    • InChI Key: AUESJGZPPPVYJZ-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=CC=1O

Computed Properties

  • Exact Mass: 142.0185425g/mol
  • Monoisotopic Mass: 142.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2-(chloromethyl)phenol

Professional Introduction to 2-(chloromethyl)phenol (CAS No. 40053-98-3)

2-(chloromethyl)phenol, with the chemical formula C₇H₆ClO and CAS number 40053-98-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, often referred to by its systematic name, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including a chloromethyl group attached to a phenolic ring, make it a valuable building block for the development of novel therapeutic agents.

The chloromethyl functionality in 2-(chloromethyl)phenol introduces reactivity that is highly useful in medicinal chemistry. This group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position. Such reactivity has been exploited in the synthesis of drugs targeting various diseases, including cancer and infectious disorders. Recent advancements in drug design have highlighted the importance of this compound in generating structurally diverse libraries for high-throughput screening.

In the realm of oncology research, 2-(chloromethyl)phenol has been investigated for its potential as a precursor in the development of antitumor agents. The phenolic moiety can participate in hydrogen bonding interactions with biological targets, while the chloromethyl group provides a handle for further derivatization. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, modifications to the phenolic ring have led to compounds with enhanced selectivity and reduced toxicity compared to earlier analogs.

The pharmaceutical industry has also explored the use of 2-(chloromethyl)phenol in the development of antibiotics and antiviral medications. The ability to introduce various substituents into the molecular framework allows for fine-tuning of biological activity. Researchers have synthesized analogs that demonstrate efficacy against resistant strains of bacteria and viruses by targeting essential metabolic pathways. The versatility of this compound has made it a cornerstone in academic and industrial research laboratories.

From a synthetic chemistry perspective, 2-(chloromethyl)phenol is valued for its role in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura and Heck couplings have been employed to attach aryl or vinyl groups to the phenolic ring, expanding the structural diversity of potential drug candidates. These reactions are typically catalyzed by transition metals, providing efficient pathways to complex molecular architectures.

The environmental impact of 2-(chloromethyl)phenol has also been a subject of interest. While its applications are numerous, researchers are continuously seeking greener synthetic routes to minimize waste and energy consumption. Innovations in flow chemistry and biocatalysis have shown promise in improving the sustainability of processes involving this compound. Such advancements align with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, 2-(chloromethyl)phenol (CAS No. 40053-98-3) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique reactivity and structural features make it an indispensable tool for developing new drugs targeting various diseases. As scientific understanding evolves, so too will the ways in which this compound is utilized, ensuring its continued relevance in advancing human health and industrial innovation.

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